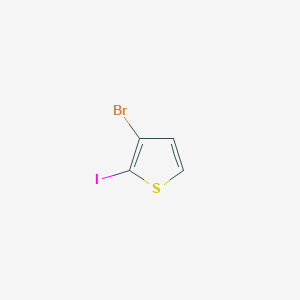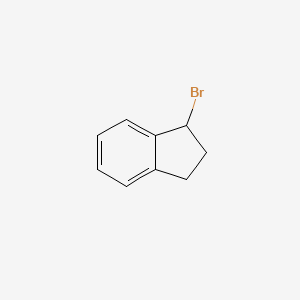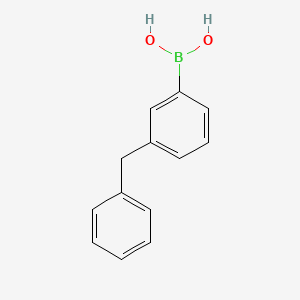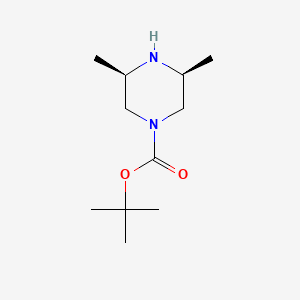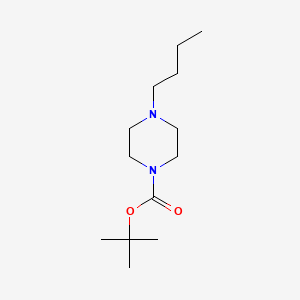
1-(2-Bromo-4-methoxyphenyl)ethanone
Vue d'ensemble
Description
1-(2-Bromo-4-methoxyphenyl)ethanone, also known as α-Bromo-4-methoxyacetophenone, is an organic compound used as a raw material for organic synthesis . Its molecular formula is C9H9BrO2 .
Molecular Structure Analysis
The molecular structure of 1-(2-Bromo-4-methoxyphenyl)ethanone consists of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an ethanone group .Physical And Chemical Properties Analysis
1-(2-Bromo-4-methoxyphenyl)ethanone has a molar mass of 229.07 g/mol. It has a density of 1.4921 (rough estimate), a melting point of 69-71°C (lit.), a boiling point of 215.8°C (rough estimate), and a flashing point of 139.3°C . It is soluble in DMSO, water (partly miscible), most organic solvents, and methanol .Applications De Recherche Scientifique
Chemical Structure and Properties
1-(2-Bromo-4-methoxyphenyl)ethanone, also known as Ethanone, 2-bromo-1-(4-methoxyphenyl)-, has the molecular formula C9H9BrO2 and a molecular weight of 229.071 . It is also referred to by other names such as α-Bromo-p-methoxyacetophenone, α-Bromo-4-methoxyacetophenone, ω-Bromo-p-methoxyacetophenone, ω-Bromo-4-methoxyacetophenone, 2-Bromo-p-methoxyacetophenone, 2-Bromo-4’-methoxyacetophenone, 2-Bromo-1-(4-methoxyphenyl)-1-ethanone, Bromomethyl p-anisyl ketone, 4’-Methoxy-2-bromoacetophenone, p-Methoxyphenacyl bromide, 4-Methoxyphenacyl bromide, 4’-Methoxyphenacyl bromide, 2-(4-Methoxyphenyl)-2-oxoethyl bromide, α-Bromo-4’-methoxyacetophenone, ω-Bromo-4’-methoxyacetophenone, 2-Bromo-1-(4-methoxyphenyl)ethanone, Bromomethyl 4-methoxyphenyl ketone .
Synthesis
1-(2-Bromo-4-methoxyphenyl)ethanone can be synthesized through a reaction involving anhydrous AlCl3, anisole, and 2-bromobenzeneacetyl chloride in dry chloroform . The reaction is carried out at 0 °C and stirred at ambient temperature for 15 hours .
Precursor for Lusutrombopag
(S)-1-(3′-Bromo-2′-methoxyphenyl)ethanol, a key precursor for the synthesis of Lusutrombopag, can be obtained through the bioreduction of 1-(3′-bromo-2′-methoxyphenyl)ethanone . This process offers an attractive method to access this important compound .
Anti-Inflammatory Properties
1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, a compound similar to 1-(2-Bromo-4-methoxyphenyl)ethanone, has been shown to suppress proinflammatory responses . This suggests that 1-(2-Bromo-4-methoxyphenyl)ethanone may also have potential anti-inflammatory applications .
Enzymatic Synthesis
Through screening available carbonyl reductases, a carbonyl reductase from Novosphingobium aromaticivorans (CBR) was found to completely convert 100 g/L of 1-(2-Bromo-4-methoxyphenyl)ethanone to (S)-1-(3′-Bromo-2′-methoxyphenyl)ethanol . This demonstrates the potential of 1-(2-Bromo-4-methoxyphenyl)ethanone in enzymatic synthesis .
Propriétés
IUPAC Name |
1-(2-bromo-4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCISNMVJZZPXBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443115 | |
| Record name | 1-(2-bromo-4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-4-methoxyphenyl)ethanone | |
CAS RN |
89691-67-8 | |
| Record name | 1-(2-bromo-4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

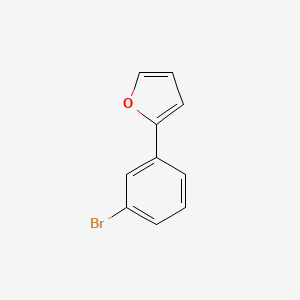
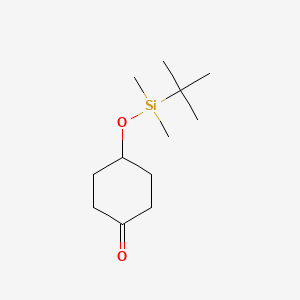
![3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1278511.png)
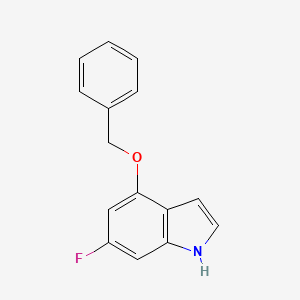
![2-[(2-bromophenyl)methyl]propanedioic Acid](/img/structure/B1278515.png)
